molecular formula C15H12BrN3O3 B15166196 Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate CAS No. 594815-17-5

Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate

Cat. No.: B15166196
CAS No.: 594815-17-5
M. Wt: 362.18 g/mol
InChI Key: YNLAAWZNSHRDCC-UHFFFAOYSA-N
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Description

Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate is a multifunctional organic compound characterized by a prop-2-enoate ester backbone substituted with an azide group (-N₃) and a 4-bromo-5-phenylfuran moiety. The azide group confers reactivity for click chemistry applications, while the bromine and phenyl substituents on the furan ring may influence electronic properties, steric effects, and intermolecular interactions.

Properties

CAS No.

594815-17-5

Molecular Formula

C15H12BrN3O3

Molecular Weight

362.18 g/mol

IUPAC Name

ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate

InChI

InChI=1S/C15H12BrN3O3/c1-2-21-15(20)13(18-19-17)9-11-8-12(16)14(22-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

YNLAAWZNSHRDCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(O1)C2=CC=CC=C2)Br)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as copper(I) iodide to facilitate the azidation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted furan compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate involves its interaction with molecular targets through its azido and bromo groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The bromo group can participate in halogen bonding and electrophilic aromatic substitution reactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Functional Groups

The compound’s key structural features are compared to analogs in Table 1.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications
Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate (Target) Azide, 4-bromo-5-phenylfuran C₁₆H₁₃BrN₃O₃ Hypothetical: Click chemistry, halogen bonding
Ethyl 3-amino-4-oxopent-2-enoate Amino, oxo C₇H₁₁NO₃ Precursor for heterocycles
2-Azido-3-(tert-butyldimethylsilyloxy)-1-phenylbutan-1-one Azide, TBDMS-protected hydroxyl, phenyl C₁₄H₂₀N₃O₂Si Silylated intermediate for further derivatization
Ethyl-(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate (EHD) Hydroxy, methoxy C₁₃H₁₆O₅ Supramolecular arrangements via H-bonding
Perfluorinated prop-2-enoates (e.g., 2-[heptadecafluorononylsulfonyl] derivatives) Perfluorinated alkylsulfonyl groups Varies High thermal/chemical stability
Key Observations:
  • Azide Reactivity : The target compound shares the azide group with 2-azido-3-(TBDMSoxy)-1-phenylbutan-1-one, enabling participation in Huisgen cycloaddition reactions. However, the absence of a silyl protecting group in the target may increase its reactivity in aqueous environments .
  • Halogen vs. Hydrogen Bonding : The 4-bromo substituent on the furan ring contrasts with the hydroxy and methoxy groups in EHD. Bromine may facilitate halogen bonding in crystal packing, whereas EHD’s hydroxyl group promotes hydrogen-bonded supramolecular networks .

Crystallographic and Computational Insights

  • Software Tools : Structural validation of analogs often employs SHELXL for refinement and Mercury for visualizing intermolecular interactions . For instance, Mercury’s packing similarity analysis could compare the target’s halogen bonding patterns with EHD’s hydrogen-bonded networks .
  • Thermal Stability: Perfluorinated prop-2-enoates exhibit exceptional stability due to strong C-F bonds, whereas the target compound’s bromine and azide groups may reduce thermal resilience compared to fluorinated analogs .

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